Sulfamoyl chloride
Overview
Description
Sulfamoyl chloride, also known as chlorosulfonamide, is an organosulfur compound with the molecular formula H₂ClNO₂S. It is a colorless to pale yellow liquid that is highly reactive and used as an intermediate in the synthesis of various chemical compounds. This compound is known for its role in the preparation of sulfonamides, which are important in medicinal chemistry and other industrial applications .
Mechanism of Action
Target of Action
Sulfamoyl chloride is a versatile compound that interacts with various targets. Its primary targets are amines and alcohols . The compound forms a sulfonyl chloride intermediate that engages with these targets to yield a sulfonamide or sulfonyl chloride, respectively .
Mode of Action
The mode of action of this compound involves the sulfur dioxide molecule reacting with a chlorinating agent to form a sulfonyl chloride intermediate . This intermediate then reacts with an amine or alcohol to produce a sulfonamide or sulfonyl chloride . This process allows this compound to modify the structure of its targets, enabling the synthesis of a wide range of organic compounds.
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides .
Result of Action
The result of this compound’s action is the formation of sulfonamides or sulfonyl chlorides . These compounds have a wide range of applications in various fields, including medicine and agriculture .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other reactive species. For instance, the compound’s reactivity might increase at lower temperatures . Additionally, its stability could be affected by moisture, as it’s known to be hygroscopic .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfamoyl chloride can be synthesized through several methods. One common method involves the reaction of sulfamic acid with thionyl chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product:
H2NSO3H+SOCl2→H2NSO2Cl+SO2+HCl
Another method involves the reaction of sulfamic acid with phosphorus pentachloride:
H2NSO3H+PCl5→H2NSO2Cl+POCl3+HCl
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of sulfamic acid using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is conducted in a controlled environment to ensure the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Sulfamoyl chloride undergoes various chemical reactions, including:
Hydrolysis: this compound reacts with water to form sulfamic acid and hydrochloric acid.
H2NSO2Cl+H2O→H2NSO3H+HCl
Nucleophilic Substitution: this compound reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates, respectively.
H2NSO2Cl+RNH2→H2NSO2NR+HCl
H2NSO2Cl+ROH→H2NSO2OR+HCl
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Nucleophilic Substitution: Amines or alcohols, often in the presence of a base to neutralize the hydrochloric acid formed.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols
Scientific Research Applications
Sulfamoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of sulfonamides, which are key intermediates in the production of pharmaceuticals and agrochemicals.
Biology: Sulfonamides derived from this compound are used as antibiotics and enzyme inhibitors.
Medicine: Sulfonamides are used to treat bacterial infections and as diuretics.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- Tosyl chloride (p-toluenesulfonyl chloride)
Sulfamoyl chloride stands out due to its unique combination of reactivity and versatility, making it an essential compound in various fields of research and industry.
Properties
IUPAC Name |
sulfamoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH2NO2S/c1-5(2,3)4/h(H2,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHVHSLSRLSVGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30228396 | |
Record name | Chlorosulfamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30228396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7778-42-9 | |
Record name | Chlorosulfamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfamoyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158265 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chlorosulfamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30228396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfamoyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROSULFAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65MMZ8TWQ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.